molecular formula C14H16N4O3 B2939395 4-(3-((5-methylpyridin-2-yl)oxy)pyrrolidine-1-carbonyl)-1H-imidazol-2(3H)-one CAS No. 1903828-23-8

4-(3-((5-methylpyridin-2-yl)oxy)pyrrolidine-1-carbonyl)-1H-imidazol-2(3H)-one

Cat. No. B2939395
CAS RN: 1903828-23-8
M. Wt: 288.307
InChI Key: PUXHSHZEJBURLO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(3-((5-methylpyridin-2-yl)oxy)pyrrolidine-1-carbonyl)-1H-imidazol-2(3H)-one, also known as MPI-0479605, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications in various diseases.

Scientific Research Applications

Catalytic Protodeboronation

Application: This compound can be used in the catalytic protodeboronation of pinacol boronic esters, which is a critical step in the formal anti-Markovnikov hydromethylation of alkenes . This process is valuable for the synthesis of complex organic molecules.

Research Significance: The ability to perform protodeboronation under mild conditions opens up new pathways for the synthesis of pharmaceuticals and natural products. It’s particularly important for substances that are sensitive to harsh conditions.

Radical-Polar Crossover Reactions

Application: It serves as a building block in radical-polar crossover reactions . These reactions are pivotal for creating carbon-carbon bonds, which are the backbone of organic chemistry.

Research Significance: The compound’s stability and reactivity make it suitable for constructing molecular frameworks with high precision, which is essential for drug development and materials science.

Suzuki–Miyaura Coupling

Application: As an organoboron compound, it can be utilized in Suzuki–Miyaura coupling reactions . This type of reaction is widely used to form biaryl compounds, which are common in many pharmaceutical agents.

Research Significance: The Suzuki–Miyaura coupling is a Nobel Prize-winning reaction that has revolutionized the way chemists build complex molecules, making this compound a valuable asset in synthetic chemistry.

Homologation Reactions

Application: The compound can be involved in homologation reactions, where the boron moiety is retained in the product . This is useful for lengthening carbon chains in a controlled manner.

Research Significance: Homologation is crucial for modifying the structure of molecules to enhance their properties, such as increasing potency or improving pharmacokinetics in drug molecules.

Conjunctive Cross Couplings

Application: It may be applied in conjunctive cross-coupling reactions to join two different organic fragments . This is particularly useful in the modular assembly of complex molecules.

Research Significance: Conjunctive cross couplings enable the rapid generation of molecular diversity, which is beneficial for the discovery of new drugs and materials.

Synthesis of Natural Products and Pharmaceuticals

Application: This compound has potential use in the synthesis of natural products and pharmaceuticals, such as the formal total synthesis of δ-®-coniceine and indolizidine 209B .

properties

IUPAC Name

4-[3-(5-methylpyridin-2-yl)oxypyrrolidine-1-carbonyl]-1,3-dihydroimidazol-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N4O3/c1-9-2-3-12(15-6-9)21-10-4-5-18(8-10)13(19)11-7-16-14(20)17-11/h2-3,6-7,10H,4-5,8H2,1H3,(H2,16,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PUXHSHZEJBURLO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=C(C=C1)OC2CCN(C2)C(=O)C3=CNC(=O)N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(3-((5-methylpyridin-2-yl)oxy)pyrrolidine-1-carbonyl)-1H-imidazol-2(3H)-one

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